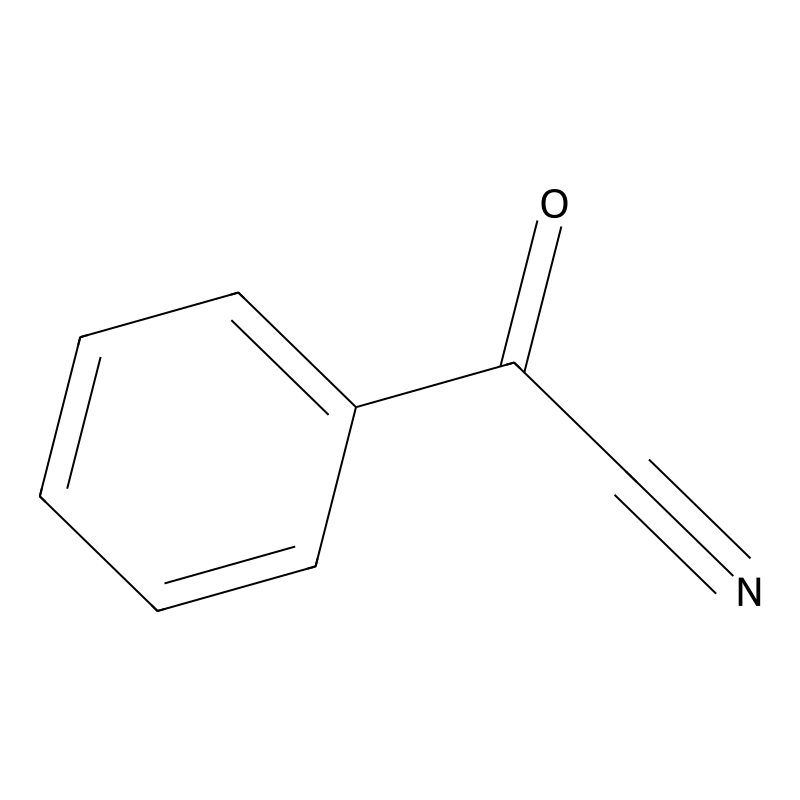Benzoyl cyanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Acylation agent: BzCN functions as a selective acylation agent for introducing a benzoyl group (C6H5CO-) onto various organic molecules like amino compounds. This property plays a crucial role in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):
- "Green" alternative: BzCN, in combination with ionic liquids, has been explored as a greener alternative to conventional acylation methods using pyridine and benzoyl chloride. This approach offers advantages like milder reaction conditions, improved efficiency, and reduced environmental impact. Source: Ashok K Prasad et al., "'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid," Bioorganic & Medicinal Chemistry 13(14) (2005): 4467-4472: )
Mechanistic Studies:
- Reduction mechanisms: BzCN serves as a model substrate for studying the mechanisms of reduction reactions in various solvents like acetonitrile, N,N-dimethylformamide, and their mixtures. This research helps understand the underlying principles and factors influencing electron transfer processes. Source: Sigma-Aldrich, Benzoyl cyanide 98% (CAS No. 613-90-1):
Microbial Activity:
- Biodegradation: Certain bacterial species, like Rhodococcus sp. CCZU10-1, have been identified to possess the ability to degrade BzCN through hydrolysis. This research contributes to the understanding of microbial catabolic pathways and their potential applications in bioremediation of nitrile-containing pollutants. Source: Li Zhang et al., "Biosynthesis of benzoylformic acid from benzoyl cyanide by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system," Journal of Industrial Microbiology & Biotechnology 39(1) (2012): 135-142: )
Benzoyl cyanide is an organic compound with the chemical formula C₈H₅NO, characterized as an alpha-ketonitrile and an aromatic ketone. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is notable for its role as a precursor in various chemical syntheses, particularly in the production of herbicides and pharmaceuticals. Benzoyl cyanide is also recognized for its biological activity, serving as a pheromone in certain species, which highlights its significance beyond mere chemical utility .
- Hydrolysis: It can be hydrolyzed to yield phenylacetic acid.
- Pinner Reaction: This reaction leads to the formation of phenylacetic acid esters.
- Hydrogenation: This process converts benzoyl cyanide into β-phenethylamine.
- Bromination: The compound can undergo bromination to produce PhCHBrCN.
- Base-induced Reactions: These reactions allow for the formation of new carbon-carbon bonds, leveraging the compound's active methylene unit .
Benzoyl cyanide exhibits various biological activities, including its function as a pheromone in certain species. Its derivatives are utilized in pharmaceutical formulations, contributing to the development of drugs such as antiarrhythmics, antidepressants, and antihistamines. Additionally, benzoyl cyanide's derivatives demonstrate significant pharmacological effects, making it a valuable compound in medicinal chemistry .
The synthesis of benzoyl cyanide can be achieved through several methods:
- Reaction with Benzoyl Chloride: Benzoyl cyanide can be synthesized by reacting benzoyl chloride with an alkali cyanide (e.g., sodium cyanide) in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures (50° to 160° C) .
- Kolbe Nitrile Synthesis: This method involves the reaction of benzyl chloride with sodium cyanide.
- Oxidative Decarboxylation: Phenylalanine can be converted into benzoyl cyanide through oxidative decarboxylation.
- Arylation of Silyl-substituted Acetonitrile: This approach allows for the preparation of benzoyl cyanide via arylation reactions .
Benzoyl cyanide serves multiple applications across various industries:
- Pharmaceuticals: It is a crucial intermediate for synthesizing numerous drugs, including antiarrhythmics, antidepressants, and antihistamines.
- Herbicides: Benzoyl cyanide is utilized in developing herbicides due to its reactivity and ability to form complex structures.
- Fragrances: It is used in producing aromatic compounds like phenethyl alcohol.
- Solvent: The compound also functions as a solvent in various
Research has explored the interactions of benzoyl cyanide with other chemical entities. For instance, studies have shown that it can react with trivalent phosphorus compounds, leading to significant transformations that are useful in organic synthesis. Additionally, it has been employed as a reagent in copper-catalyzed reactions involving terminal alkynes, demonstrating its versatility as a synthetic intermediate .
Benzoyl cyanide shares structural and functional similarities with several compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzyl Cyanide | C₈H₇N | Functions primarily as a pheromone; less reactive than benzoyl cyanide. |
| Acetophenone | C₈H₈O | An aromatic ketone without the nitrile functional group; used in fragrances. |
| Phenylacetonitrile | C₉H₉N | Contains an additional methyl group; more polar than benzoyl cyanide. |
| Benzoic Acid | C₇H₆O₂ | Lacks the nitrile group; used widely in food preservation and as an industrial chemical. |
Benzoyl cyanide's unique combination of reactivity due to its nitrile group and its role as an aromatic ketone distinguishes it from these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical development .
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








